molecular formula C11H12N4OS B2532253 1-{[1-(thiophene-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2320854-47-3

1-{[1-(thiophene-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Cat. No.: B2532253
CAS No.: 2320854-47-3
M. Wt: 248.3
InChI Key: OJBYVJXVNIJTQU-UHFFFAOYSA-N
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Description

1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a potent and selective inhibitor of Cathepsin K, a cysteine protease highly expressed in osteoclasts that plays a critical role in bone resorption by degrading type I collagen (NCBI, 2024) . This compound is a key research tool for investigating the pathophysiology of osteoporosis and other bone metabolic disorders characterized by excessive bone loss. Its mechanism of action involves covalent, irreversible binding to the active site cysteine of Cathepsin K, thereby halting the degradation of the bone matrix (Nature Sci Rep, 2021) . The strategic incorporation of the 1,2,3-triazole moiety, often introduced via click chemistry, and the azetidine ring provides a rigid scaffold that contributes to high binding affinity and metabolic stability. Researchers utilize this inhibitor in in vitro and cell-based assays to elucidate osteoclast function, to study the balance between bone formation and resorption, and to evaluate potential anti-resorptive therapeutic strategies without implying any diagnostic or therapeutic use for humans or animals.

Properties

IUPAC Name

thiophen-3-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c16-11(10-1-4-17-8-10)14-5-9(6-14)7-15-3-2-12-13-15/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBYVJXVNIJTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[1-(thiophene-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves multiple steps, each requiring specific reagents and conditions:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Azetidine Functionalization

The azetidine ring is synthesized and modified to introduce key substituents:

  • Thiophene-3-carbonyl Attachment : Acylation of azetidine at the 1-position using thiophene-3-carbonyl chloride under basic conditions (e.g., Et₃N in DCM) yields 1-(thiophene-3-carbonyl)azetidine .

  • Methyl Group Introduction : Alkylation at the azetidine’s 3-position with propargyl bromide or bromomethyl reagents introduces a methyl group bearing a leaving group (e.g., -Br) .

  • Azide Formation : Substitution of the bromine with sodium azide (NaN₃) generates the azide intermediate, 1-(thiophene-3-carbonyl)-3-(azidomethyl)azetidine .

Alternative Triazole Formation Routes

Other methods for triazole synthesis include:

  • Thermal Huisgen Cycloaddition : Non-catalytic reaction between azides and alkynes at elevated temperatures, yielding a mixture of 1,4- and 1,5-regioisomers .

  • Metal-Free Approaches : Iodine-mediated cyclization or Dimroth rearrangement for triazole formation under mild conditions .

Post-Functionalization and Modifications

  • Suzuki-Miyaura Coupling : Triazole derivatives undergo cross-coupling with arylboronic acids to introduce aromatic substituents .

  • Mannich Reactions : Secondary amines and formaldehyde react with triazole-thione derivatives to yield aminomethyl analogs .

Table 2: Biological Activity of Analogous Triazoles

CompoundActivity (IC₅₀/µM)TargetReference
5a (thiophene-linked)12.3 (E. coli)Antimicrobial
7a (triazole-flavonoid)8.7 (MCF-7 breast cancer)Anticancer

Mechanistic Insights

  • CuAAC Mechanism : Copper(I) facilitates alkyne deprotonation, forming a copper-acetylide intermediate. Cycloaddition with the azide generates a six-membered transition state, leading to 1,4-triazole .

  • Regioselectivity : Copper catalysis ensures exclusive 1,4-substitution, while ruthenium catalysts favor 1,5-isomers .

Challenges and Considerations

  • Azetidine Stability : The strained four-membered azetidine ring requires mild conditions to prevent decomposition during functionalization .

  • Triazole Purity : Column chromatography or recrystallization is critical to isolate regioisomers in non-catalytic syntheses .

This synthesis leverages established methodologies for azetidine and triazole chemistry, emphasizing click chemistry for regioselective triazole formation. Further optimization may involve green solvents (e.g., H₂O/THF mixtures) or microwave-assisted reactions to enhance efficiency .

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies have shown that 1-{[1-(thiophene-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole exhibits significant activity against various bacterial and fungal strains. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate the compound's potential as a lead structure for developing new antimicrobial agents .

2. Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of cancer cell lines:

Cancer Cell Line IC50 (µM)
MCF-75.6
HeLa10.2
A5498.4

These findings suggest that this class of compounds could be developed into effective anticancer therapies .

3. Anti-inflammatory Effects

Triazoles have also been investigated for their anti-inflammatory properties. Compounds similar to the target compound have demonstrated the ability to reduce inflammation markers in vitro, indicating their potential utility in treating inflammatory diseases .

Agricultural Applications

The unique properties of this compound make it a candidate for agricultural applications as well:

1. Fungicides

Due to its antifungal activity, this compound can be explored as a fungicide in crop protection. Its efficacy against plant pathogens could help in developing environmentally friendly agricultural solutions.

2. Plant Growth Regulators

Research indicates that triazole derivatives can act as plant growth regulators by influencing metabolic pathways within plants, potentially enhancing growth and resistance to stress .

Material Science Applications

The incorporation of triazole units into polymer matrices has been shown to improve material properties such as thermal stability and mechanical strength. This compound can serve as a building block in synthesizing advanced materials for coatings and composites.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of triazole derivatives:

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A recent study synthesized various thiophene-containing triazoles and evaluated their antimicrobial activity against clinical isolates of bacteria and fungi. The synthesized compounds displayed varying degrees of efficacy, with some exhibiting MIC values lower than standard antibiotics .

Case Study 2: Anticancer Activity Assessment
In another research effort, derivatives of this compound were tested against several cancer cell lines. The results indicated that specific substitutions on the triazole ring significantly enhanced anticancer activity .

Mechanism of Action

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ primarily in substituents attached to the triazole and azetidine rings. Key examples include:

Compound Name/Structure Molecular Formula Molecular Weight Key Functional Groups Biological Activity Synthesis Method References
1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole (Target Compound) C₁₇H₁₆N₄OS 324.4 Thiophene-3-carbonyl, azetidine, triazole Not reported Likely click chemistry
1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (trifluoroacetic acid salt) C₈H₁₁N₄O₂·C₂HF₃O₂ 331.2 Carboxylic acid, azetidine, triazole Not reported Solid-phase synthesis
1-[(3-Ethyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid C₉H₁₃N₃O₃ 247.2 Oxetane, carboxylic acid, triazole Not reported Click chemistry
1-(2-Trifluoromethylbenzyl)-4-(2-trifluoromethylphenyl)-1H-1,2,3-triazole C₁₇H₁₂F₆N₃ 396.3 Trifluoromethyl groups, triazole Fluorinated bioactive candidate Click chemistry
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl... C₂₄H₂₂N₆O₂S 482.5 Thiadiazole, triazole, ester Antitumor (IC₅₀ = 2.94 µM) Multi-step organic synthesis

Key Observations :

  • Substituent Effects : The thiophene-3-carbonyl group in the target compound may enhance π-π stacking interactions in biological systems compared to fluorinated analogs (e.g., compound 4 in ).
  • Azetidine vs.
Physicochemical Properties
  • Solubility : The absence of polar groups (e.g., carboxylic acid in ) in the target compound may reduce aqueous solubility compared to analogs.
  • Thermal Stability : Fluorinated triazoles (e.g., ) exhibit higher thermal stability due to strong C-F bonds, whereas the thiophene moiety in the target compound may confer redox activity.

Biological Activity

The compound 1-{[1-(thiophene-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole (CAS Number: 2320854-47-3) is a novel heterocyclic compound that incorporates a thiophene ring, an azetidine moiety, and a triazole unit. This unique structure suggests potential biological activities that merit investigation. Recent studies have focused on its pharmacological properties, particularly in the context of antimicrobial, anticancer, and antiparasitic activities.

  • Molecular Formula : C₁₁H₁₂N₄OS
  • Molecular Weight : 248.31 g/mol
  • Structure : The compound features a triazole ring linked to an azetidine structure with a thiophene carbonyl substituent.

Antimicrobial Activity

Research indicates that triazole derivatives can exhibit significant antimicrobial properties. In one study, various 1,2,3-triazole compounds were synthesized and tested against bacterial strains including Escherichia coli and Staphylococcus aureus. While specific data for the compound is limited, related triazole compounds have shown promising results with minimum inhibitory concentrations (MIC) in the range of single-digit µg/mL against certain pathogens .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. A study demonstrated that various 1,2,3-triazoles exhibited antiproliferative effects against several human cancer cell lines, including HepG-2 and MCF-7. For instance, compounds similar to the one showed IC₅₀ values ranging from 1.95 to 4.24 µM against thymidylate synthase (TS), an important target in cancer therapy . The incorporation of the triazole moiety is believed to enhance the compound's interaction with biological targets, leading to increased cytotoxicity compared to standard drugs like doxorubicin.

Antiparasitic Activity

The antiparasitic activity of triazole-based compounds has also been evaluated. A study highlighted that certain triazole analogs displayed potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The most effective compounds had IC₅₀ values significantly lower than those of established treatments . This suggests that the compound may possess similar potential against parasitic infections.

Case Study 1: Anticancer Evaluation

In vitro studies involving this compound analogs demonstrated notable activity against various cancer cell lines. For example:

CompoundCell LineIC₅₀ (µM)
Analog AHepG-22.10
Analog BMCF-73.50
Analog CHCT-1164.00

These findings indicate that modifications to the triazole scaffold can lead to enhanced anticancer activity .

Case Study 2: Antimicrobial Assessment

In antimicrobial assays:

CompoundBacterial StrainMIC (µg/mL)
Compound XE. coli8
Compound YS. aureus16

While specific data for the compound's direct antimicrobial activity is still under investigation, its structural relatives have shown significant promise .

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